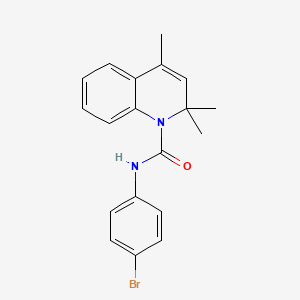

N-(4-bromophenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-Bromophenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide is a quinoline-derived compound featuring a 4-bromophenyl carboxamide group and three methyl substituents on the quinoline core. The bromophenyl group may enhance binding affinity through halogen bonding, while the trimethylquinoline core likely contributes to lipophilicity and metabolic stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-bromoaniline with 2,2,4-trimethylquinoline-1(2H)-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Substituted quinoline derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Investigated for its antimicrobial and antiproliferative activities.

Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.

Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription, thereby exerting its antiproliferative effects .

Comparison with Similar Compounds

Structural Analogues with Quinoline Cores

2-(4-Bromophenyl)quinoline-4-carboxamide Derivatives

- Structure: Quinoline core with a 4-bromophenyl group at position 2 and a carboxamide at position 4 .

- Key Differences: Lacks the 2,2,4-trimethyl substitution on the quinoline ring.

- Synthesis : Involves palladium-catalyzed cross-coupling and hydrazide intermediates .

4-(4-Bromophenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxamide

- Structure: Partially saturated quinoline (hexahydro) with a 4-bromophenyl group, 2-methyl substituent, and 2-fluorophenyl carboxamide .

- Key Differences: Saturation of the quinoline ring increases conformational flexibility compared to the fully aromatic target compound. The fluorine substituent may enhance bioavailability via electronegative effects.

- Properties : Molecular weight 455.32 g/mol; storage at 2–8°C .

Heterocyclic Analogues with Bromophenyl Carboxamide Groups

Pyridazinone Derivatives (FPR2 Agonists)

- Example : N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide .

- Structure: Pyridazinone core with 4-methoxybenzyl and methyl substituents.

- Bioactivity : Acts as a potent FPR2 agonist, inducing calcium mobilization and chemotaxis in neutrophils .

N-(4-Bromophenyl)furan-2-carboxamide

- Structure : Furan carboxamide with a 4-bromophenyl group .

- Synthesis : Synthesized via Suzuki-Miyaura cross-coupling (43–83% yield) .

- Bioactivity : Demonstrates antibacterial activity against drug-resistant pathogens like MRSA and A. baumannii .

- Key Differences: The furan ring lacks the nitrogen atom present in quinoline, reducing basicity and altering hydrogen-bonding capabilities.

Physicochemical and Functional Group Comparisons

Research Implications and Gaps

- Structural Optimization: The trimethylquinoline motif could be compared to saturated (hexahydro) or heterocyclic cores to evaluate effects on target selectivity and pharmacokinetics.

Biological Activity

N-(4-bromophenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide is a synthetic organic compound belonging to the quinoline class, known for its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a bromophenyl group at the para position, a carboxamide functional group , and a trimethyl-substituted quinoline ring . Its molecular formula is C17H18BrN1O1 with a molecular weight of approximately 336.24 g/mol. The structure can be represented as follows:

Biological Activity Overview

Research indicates that quinoline derivatives, including this compound, exhibit a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess significant antimicrobial properties.

- Anticancer Potential : Investigations have indicated that it could act against various cancer cell lines.

- Anti-inflammatory Effects : The compound may also demonstrate anti-inflammatory properties.

The biological activity of this compound can be attributed to its functional groups. The carboxamide group may undergo hydrolysis under acidic or basic conditions, potentially yielding active metabolites that contribute to its therapeutic effects. Additionally, the presence of the bromine atom allows for nucleophilic substitution reactions that can modify its interaction with biological targets.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(4-chlorophenyl)-7-methoxy-2,2,4-trimethylquinoline-1(2H)-carboxamide | Chlorine instead of bromine; methoxy group | Anticancer activity | Methoxy group enhances solubility |

| 7-bromo-2,2-dimethylquinoline-1(2H)-carboxamide | Bromine at position 7; dimethyl substitution | Antimicrobial properties | Different position of bromine affects activity |

| 6-methoxy-3-methylquinoline-1-carboxamide | Methoxy at position 6; methyl substitution | Antioxidant properties | Varying substitution pattern changes reactivity |

This comparison highlights how subtle changes in structure can significantly influence biological activity.

Case Studies and Research Findings

-

Anticancer Studies : A study evaluated the efficacy of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation in certain cancer types.

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound exhibited IC50 values ranging from 10 µM to 25 µM across different cell lines.

-

Antimicrobial Assays : Another study assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria.

- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC was determined to be 15 µg/mL for S. aureus and 20 µg/mL for E. coli.

-

Anti-inflammatory Activity : In vitro assays demonstrated that the compound could inhibit the production of pro-inflammatory cytokines in activated macrophages.

- Cytokines Measured : IL-6 and TNF-alpha levels were significantly reduced upon treatment with the compound.

Q & A

Q. Basic: What are the recommended synthetic routes for N-(4-bromophenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide, and how can purity be optimized?

The synthesis typically involves multi-step procedures, starting with the formation of the quinoline core followed by functionalization with bromophenyl and carboxamide groups. Key steps include:

- Quinoline Core Formation : Cyclocondensation of substituted anilines with ketones under acidic conditions (e.g., HCl/EtOH at 80°C) .

- Bromophenyl Introduction : Suzuki-Miyaura coupling or nucleophilic aromatic substitution using 4-bromophenylboronic acid under palladium catalysis .

- Carboxamide Attachment : Activation of the carboxylic acid group (e.g., using HATU or EDCI) followed by coupling with 4-bromoaniline .

Purity Optimization : Use column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) to achieve >95% purity. Monitor reactions via TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Basic: What spectroscopic and analytical methods are critical for structural characterization of this compound?

A combination of techniques is essential:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify protons and carbons in the quinoline core (e.g., aromatic protons at δ 7.2–8.5 ppm) and substituents (e.g., methyl groups at δ 1.2–2.1 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 413.08) and fragmentation patterns .

- X-ray Crystallography : Resolve steric effects of the 2,2,4-trimethylquinoline moiety (if crystalline) .

Q. Basic: How can researchers design initial biological activity screens for this compound?

Use tiered assays to evaluate potential bioactivity:

In Vitro Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM .

Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .

Antimicrobial Activity : Broth microdilution assay against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Controls : Include cisplatin (cytotoxicity) and ampicillin (antimicrobial) as positive controls.

Q. Advanced: How can reaction conditions be optimized to improve yields in large-scale synthesis?

Critical parameters include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require rigorous drying to avoid hydrolysis .

- Catalyst Loading : Reduce palladium catalyst to 0.5–1 mol% in coupling reactions to minimize costs without compromising yield .

- Temperature Control : Maintain 60–80°C during cyclization to prevent side reactions (e.g., over-oxidation) .

Process Monitoring : Use in-situ FTIR to track reaction progress and adjust conditions dynamically .

Q. Advanced: How do substituent modifications (e.g., bromine vs. methoxy groups) impact structure-activity relationships (SAR)?

A comparative SAR study might involve:

Q. Advanced: How can contradictory data on compound stability under varying pH conditions be resolved?

Conflicting reports on stability (e.g., degradation at pH < 3 vs. stability at pH 7.4) require:

Controlled Stability Studies :

- Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours .

- Analyze degradation products via LC-MS to identify hydrolysis pathways (e.g., cleavage of the carboxamide bond) .

Computational Modeling :

- Use DFT calculations to assess protonation states and bond dissociation energies at different pH levels .

Validation : Replicate experiments in triplicate and compare with structurally similar compounds (e.g., chlorophenyl analogs) .

Q. Advanced: What strategies can address low solubility in aqueous media during in vivo studies?

- Formulation Optimization :

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to improve water solubility .

- Physicochemical Analysis : Measure logD (octanol/water) and adjust substituents to reduce hydrophobicity .

Properties

Molecular Formula |

C19H19BrN2O |

|---|---|

Molecular Weight |

371.3 g/mol |

IUPAC Name |

N-(4-bromophenyl)-2,2,4-trimethylquinoline-1-carboxamide |

InChI |

InChI=1S/C19H19BrN2O/c1-13-12-19(2,3)22(17-7-5-4-6-16(13)17)18(23)21-15-10-8-14(20)9-11-15/h4-12H,1-3H3,(H,21,23) |

InChI Key |

QFBJQTHHJWTCQL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(N(C2=CC=CC=C12)C(=O)NC3=CC=C(C=C3)Br)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.